4-Cyano-3,5-difluorophenylboronic acid 4-Cyano-3,5-difluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 861710-03-4
VCID: VC3006015
InChI: InChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H
SMILES: B(C1=CC(=C(C(=C1)F)C#N)F)(O)O
Molecular Formula: C7H4BF2NO2
Molecular Weight: 182.92 g/mol

4-Cyano-3,5-difluorophenylboronic acid

CAS No.: 861710-03-4

Cat. No.: VC3006015

Molecular Formula: C7H4BF2NO2

Molecular Weight: 182.92 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-3,5-difluorophenylboronic acid - 861710-03-4

Specification

CAS No. 861710-03-4
Molecular Formula C7H4BF2NO2
Molecular Weight 182.92 g/mol
IUPAC Name (4-cyano-3,5-difluorophenyl)boronic acid
Standard InChI InChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H
Standard InChI Key YKYMGFVDWOIHJH-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C(=C1)F)C#N)F)(O)O
Canonical SMILES B(C1=CC(=C(C(=C1)F)C#N)F)(O)O

Introduction

Chemical Identity and Structure

4-Cyano-3,5-difluorophenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a cyano group at the 4-position and fluoro groups at the 3 and 5 positions. The compound has the following identification parameters:

ParameterValue
IUPAC Name(4-cyano-3,5-difluorophenyl)boronic acid
CAS Number861710-03-4
Molecular FormulaC₇H₄BF₂NO₂
Molecular Weight182.92 g/mol
European Community (EC) Number861-479-7
InChIInChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H
InChIKeyYKYMGFVDWOIHJH-UHFFFAOYSA-N

The molecular structure features a boronic acid group (-B(OH)₂) at the para position relative to the cyano group, with the two fluorine atoms flanking the cyano group . This arrangement of functional groups contributes to its unique chemical reactivity and physical properties.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Cyano-3,5-difluorophenylboronic acid is crucial for its proper handling and application in synthetic procedures.

PropertyValueSource
Physical StateSolid
Boiling Point344.1°C
Topological Polar Surface Area64.2 Ų
Heavy Atom Count13
Hydrogen Bond Donor Count2
Water Hazard Class (WGK)1 (slightly hazardous to water)

The compound contains two hydrogen bond donors, which are the hydroxyl groups of the boronic acid moiety . These groups play an important role in the compound's reactivity and solubility characteristics. The relatively high boiling point (344.1°C) indicates strong intermolecular forces, likely due to hydrogen bonding between boronic acid groups .

Spectroscopic Properties and Structural Confirmation

Spectroscopic analysis is essential for confirming the structure and purity of 4-Cyano-3,5-difluorophenylboronic acid. Several analytical techniques are commonly employed:

Mass Spectrometry Data

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the compound. For 4-Cyano-3,5-difluorophenylboronic acid, the predicted collision cross-section values for various adducts are:

Adductm/zPredicted CCS (Ų)
[M+H]⁺184.03760136.5
[M+Na]⁺206.01954147.0
[M+NH₄]⁺201.06414139.4
[M+K]⁺221.99348139.1
[M-H]⁻182.02304127.2
[M+Na-2H]⁻204.00499138.1
[M]⁺183.02977134.3
[M]⁻183.03087134.3

These values are crucial for the identification and characterization of the compound using advanced mass spectrometry techniques .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is typically used to confirm the structure of 4-Cyano-3,5-difluorophenylboronic acid. Common analyses include:

  • ¹H-NMR spectrum - shows characteristic signals for aromatic protons and exchangeable protons of the boronic acid group

  • ¹³C-NMR spectrum - confirms carbon framework and presence of key functional groups

  • ¹¹B-NMR spectrum - provides information about the boron environment

Suppliers often use these spectroscopic methods to verify the structure and purity of the compound, as indicated in product specifications .

Classification ParameterDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H312 - Harmful in contact with skin
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H332 - Harmful if inhaled
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P280 - Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These safety classifications indicate that the compound requires careful handling to prevent adverse health effects .

Applications in Organic Synthesis

4-Cyano-3,5-difluorophenylboronic acid has significant applications in synthetic organic chemistry, particularly in cross-coupling reactions.

Related Compounds and Structural Analogs

Several structural analogs of 4-Cyano-3,5-difluorophenylboronic acid exist, with variations in the substitution pattern of the phenyl ring. Understanding these relationships can provide insights into structure-activity relationships and alternative synthetic pathways.

CompoundCAS NumberSimilarity Index
4-Cyano-3-fluorophenylboronic acid843663-18-30.98
3-Cyano-4-fluorobenzeneboronic acid214210-21-60.95
(3-Cyano-2,4-difluorophenyl)boronic acid871940-31-70.89
(2-Cyano-3-fluorophenyl)boronic acid1218993-03-30.89
(3-Cyano-5-fluorophenyl)boronic acid304858-67-10.88

These structurally related compounds may exhibit similar reactivity patterns but with potentially different selectivity in various reactions . The similarity indices provided above indicate the degree of structural relation to 4-Cyano-3,5-difluorophenylboronic acid.

A related derivative that is also commercially available is 4-Cyano-3,5-difluorobenzeneboronic acid pinacol ester (CAS: 1003298-73-4), which features the same substituted phenyl ring but with the boronic acid protected as a pinacol ester . This derivative offers improved stability and different solubility characteristics that may be advantageous in certain synthetic applications.

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